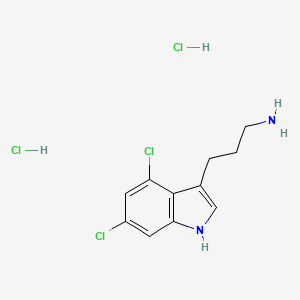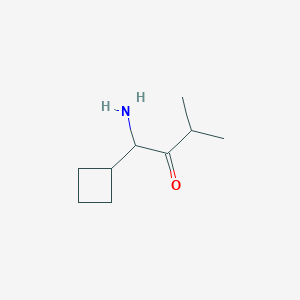
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a dichloro-substituted indole ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of indole derivatives, followed by a substitution reaction to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The dichloro-substituted indole ring may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine substitution, used in various chemical and biological studies
Uniqueness
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl is unique due to its dichloro substitution, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H14Cl4N2 |
|---|---|
Peso molecular |
316.0 g/mol |
Nombre IUPAC |
3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;;/h4-6,15H,1-3,14H2;2*1H |
Clave InChI |
QOWUISQKGDPEMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)



